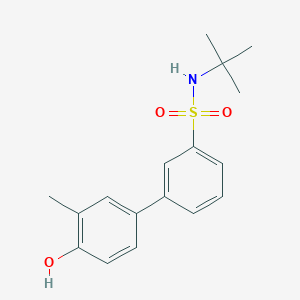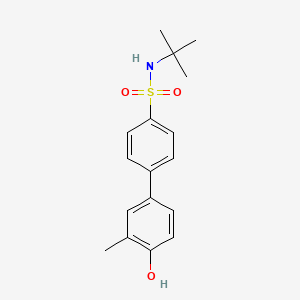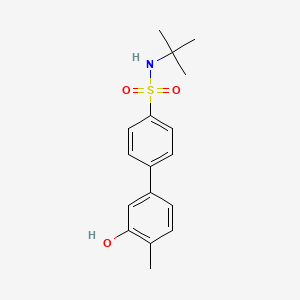
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-3-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where a tert-butyl group is introduced to the phenyl ring through electrophilic aromatic substitution . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound.
科学的研究の応用
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The phenolic group may participate in hydrogen bonding and other interactions that modulate the compound’s effects.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: A related compound with a tert-butyl group attached to a phenol ring.
4,4’-Di-tert-butylbiphenyl: Another similar compound with two tert-butyl groups attached to a biphenyl structure.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol is unique due to the presence of both the tert-butylsulfamoyl group and the methylphenol moiety
特性
IUPAC Name |
N-tert-butyl-4-(3-hydroxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-14(11-15(19)10-12)13-5-7-16(8-6-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJLBKFSCPWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372661.png)

![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372674.png)

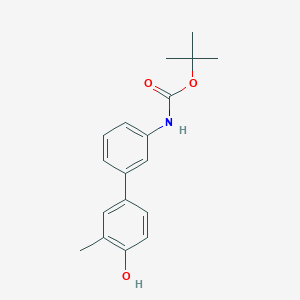

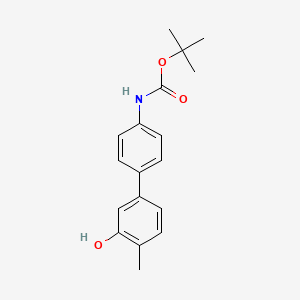
![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6372715.png)
![3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B6372717.png)
